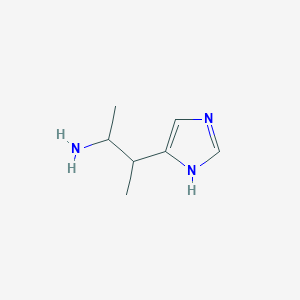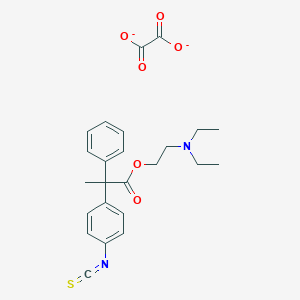
Aprophit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aprophit is a naturally occurring compound that has gained attention due to its potential therapeutic properties. It is a type of flavonoid, which is a class of compounds that are found in many fruits and vegetables. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of Aprophit is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative damage. It also has the ability to scavenge free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which means it can help prevent oxidative damage to cells and tissues. Additionally, this compound has been shown to inhibit cancer cell growth by inducing apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Aprophit in lab experiments is that it is a naturally occurring compound, which means it is less likely to have adverse effects on cells or tissues. Additionally, this compound is relatively easy to synthesize and can be obtained from a variety of natural sources. However, one limitation of using this compound in lab experiments is that it may not be as potent as other compounds that have been synthesized specifically for research purposes.
Zukünftige Richtungen
There are many future directions for research on Aprophit. One area of research could focus on the compound's potential use in the treatment of neurodegenerative diseases. Another area of research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with different pathways in the body.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and may be beneficial in the treatment of neurodegenerative diseases. While more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications, this compound shows promise as a natural compound with therapeutic potential.
Synthesemethoden
Aprophit can be synthesized through a variety of methods, including extraction from natural sources such as fruits and vegetables, or through chemical synthesis. The most common method for synthesizing this compound is through the extraction of citrus fruits such as oranges and grapefruits.
Wissenschaftliche Forschungsanwendungen
Aprophit has been the subject of numerous scientific studies due to its potential therapeutic properties. These studies have focused on the compound's ability to reduce inflammation, prevent oxidative damage, and inhibit cancer cell growth. This compound has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
130746-91-7 |
|---|---|
Molekularformel |
C24H26N2O6S-2 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalate |
InChI |
InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
AGMGQDOWYGYXDR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-] |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)[O-])[O-] |
Synonyme |
aprophit |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
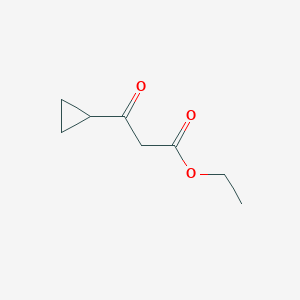


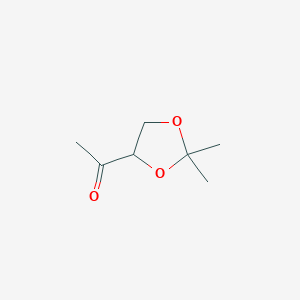
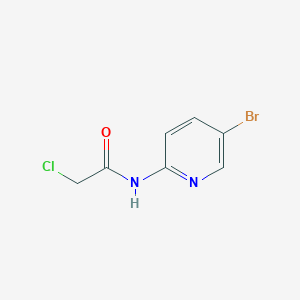

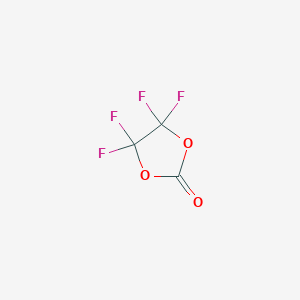
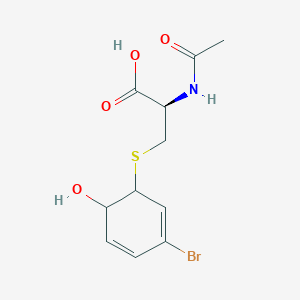
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
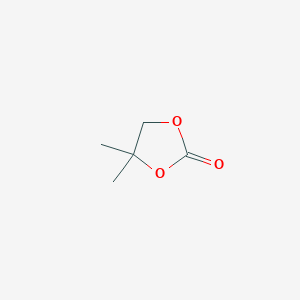
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
